molecular formula C9H7BrN2O B7853895 6-bromo-7-methyl-1H-quinazolin-4-one

6-bromo-7-methyl-1H-quinazolin-4-one

Cat. No.: B7853895
M. Wt: 239.07 g/mol
InChI Key: FKRDXXSLEVUNSW-UHFFFAOYSA-N
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Description

The compound with the identifier “6-bromo-7-methyl-1H-quinazolin-4-one” is a chemical entity listed in the PubChem database

Preparation Methods

The preparation of 6-bromo-7-methyl-1H-quinazolin-4-one involves specific synthetic routes and reaction conditions. One method includes the use of triglycerides or condensation polymers such as polyesters and polyamides. The process involves subjecting the triglyceride or polymer-containing matter to mechanical processing in the presence of a nucleophile . This method ensures the efficient synthesis of the compound under controlled conditions.

Chemical Reactions Analysis

6-bromo-7-methyl-1H-quinazolin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted compounds .

Scientific Research Applications

6-bromo-7-methyl-1H-quinazolin-4-one has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it serves as a tool for studying biochemical pathways and molecular interactions. In medicine, the compound is explored for its potential therapeutic applications, including drug development and disease treatment. Additionally, this compound finds applications in the industry for the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of 6-bromo-7-methyl-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

6-bromo-7-methyl-1H-quinazolin-4-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or functional groups. For instance, compounds such as CID 2632, CID 6540461, CID 5362065, and CID 5479530 share structural similarities with this compound. this compound may exhibit distinct properties or activities that set it apart from these related compounds .

Properties

IUPAC Name

6-bromo-7-methyl-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-5-2-8-6(3-7(5)10)9(13)12-4-11-8/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRDXXSLEVUNSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)C(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1Br)C(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.